N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide
Overview
Description
N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide is a complex organic compound that belongs to the class of sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide typically involves multiple steps. The process begins with the preparation of the key intermediates, which are then coupled under specific reaction conditions to form the final product. Common reagents used in the synthesis include acetyl chloride, thionyl chloride, and various amines. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
The reactions typically require specific reagents and conditions, such as:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide: Known for its antimicrobial properties.
N-[4-[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]-2-methylprop-2-enamide: Used in similar applications with slight structural differences .
Uniqueness
N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring and sulfonamide group makes it particularly interesting for medicinal chemistry research .
Properties
IUPAC Name |
N-[4-[2-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]anilino]-1,3-thiazol-4-yl]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S2/c1-14-12-15(2)25-22(24-14)29-34(31,32)20-10-8-19(9-11-20)27-23-28-21(13-33-23)17-4-6-18(7-5-17)26-16(3)30/h4-13H,1-3H3,(H,26,30)(H,27,28)(H,24,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFCNHYHQQORNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC3=NC(=CS3)C4=CC=C(C=C4)NC(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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